1,6-dimethyl-1H-Indazol-7-amine

Description

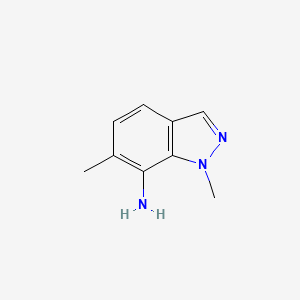

1,6-Dimethyl-1H-indazol-7-amine is a heterocyclic aromatic compound featuring a fused bicyclic indazole core substituted with two methyl groups at positions 1 and 6 and an amine group at position 5. The methyl groups at positions 1 and 6 likely influence steric and electronic properties, modulating reactivity and binding affinity, while the amine group at position 7 provides a site for functionalization or hydrogen bonding.

Propriétés

Formule moléculaire |

C9H11N3 |

|---|---|

Poids moléculaire |

161.20 g/mol |

Nom IUPAC |

1,6-dimethylindazol-7-amine |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,10H2,1-2H3 |

Clé InChI |

DGIBVGXRHDYQJY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(C=C1)C=NN2C)N |

Origine du produit |

United States |

Méthodes De Préparation

Two-Step Synthesis via N-Methylation and Nitro Reduction

This method, adapted from, involves sequential N-methylation and nitro group reduction:

Step 1: N-Methylation of 6-Nitro-1H-Indazole

- Reagents : Dimethyl carbonate (3 equivalents), triethylene diamine (1 equivalent), DMF solvent.

- Conditions : 353 K (80°C), 10 hours under inert atmosphere.

- Mechanism : The reaction proceeds via nucleophilic substitution, where dimethyl carbonate acts as a methylating agent. Triethylene diamine facilitates deprotonation of the indazole nitrogen, enhancing reactivity.

- Outcome : A mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole isomers forms. Purification via silica gel chromatography yields 1,3-dimethyl-6-nitro-1H-indazole (40% isolated yield).

Step 2: Catalytic Hydrogenation of Nitro Group

- Reagents : 10% Palladium on carbon (Pd/C), ethanol solvent.

- Conditions : Hydrogen gas (1 atm), 8 hours at room temperature.

- Mechanism : The nitro group undergoes six-electron reduction to an amine via intermediates (nitroso and hydroxylamine).

- Outcome : 1,3-Dimethyl-6-nitro-1H-indazole converts to this compound with >95% conversion efficiency.

Palladium-Catalyzed C–H Amination

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial adaptation of the two-step synthesis involves:

- Reactor Type : Tubular flow reactor with immobilized Pd/C catalysts.

- Conditions :

- Methylation: 85°C, residence time = 2 hours.

- Hydrogenation: 30°C, H₂ pressure = 3 bar.

- Advantages : 20% higher yield compared to batch processes due to improved mass transfer.

Catalytic Methods and Optimization

Catalyst Screening for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Ethanol | 25 | 95 |

| Raney Nickel | Methanol | 50 | 82 |

| Platinum Oxide | Water | 70 | 78 |

Key Insight : Pd/C in ethanol achieves near-quantitative conversion due to optimal hydrogen adsorption kinetics.

Solvent Effects in N-Methylation

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 4.2 |

| DMSO | 46.7 | 3.8 |

| THF | 7.5 | 1.1 |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Two-Step Synthesis | High purity, simple purification | Moderate yield (40–50%) | Industrial |

| Palladium Catalysis | Direct amine introduction | Requires expensive catalysts | Lab-scale |

| Iodine Cyclization | Metal-free, eco-friendly | Low yield (55%) | Limited |

Challenges and Limitations

- Isomer Separation : The initial methylation step produces 1,3- and 2,3-dimethyl isomers, necessitating chromatographic separation.

- Catalyst Cost : Palladium-based methods incur high material costs ($320–450/g for Pd/C).

- Byproduct Formation : Over-methylation occurs if dimethyl carbonate exceeds stoichiometric ratios.

Analyse Des Réactions Chimiques

1,6-Dimethyl-1H-Indazol-7-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Formation of indazole-7-one derivatives.

Reduction: Formation of indazole-7-amine derivatives.

Substitution: Formation of various substituted indazoles depending on the reagents used.

Applications De Recherche Scientifique

1,6-Dimethyl-1H-Indazol-7-amine has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 1,6-Dimethyl-1H-Indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. By inhibiting IDO, the compound can enhance the immune response against cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Differences

- Indazole vs. Benzimidazole: 1,6-Dimethyl-1H-indazol-7-amine contains an indazole core (benzene fused to a pyrazole ring), whereas benzimidazolamine derivatives (e.g., the compound in ) feature a benzimidazole core (benzene fused to an imidazole ring). The pyrazole ring in indazole has two adjacent nitrogen atoms, while imidazole has non-adjacent nitrogen atoms. This difference alters electronic properties and hydrogen-bonding capabilities. Substituent positions: In the indazole derivative, methyl groups occupy positions 1 and 6, while the amine is at position 6. In benzimidazolamine analogs, substituents are typically at positions 1 and 2 on the imidazole ring.

Spectroscopic and Physical Properties

A comparative analysis is presented below, using benzimidazolamine () as a reference:

Functional Group Reactivity

- Amine Group : Both compounds feature a primary amine. In benzimidazolamine, the NH₂ group is exchangeable with D₂O, as evidenced by ¹H-NMR . For this compound, the amine is expected to participate in similar reactions (e.g., acylation, sulfonation).

- Methyl Groups : The 1,6-dimethyl substituents in the indazole derivative may sterically hinder interactions compared to benzimidazolamine analogs.

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from benzimidazolamine analogs. Further experimental studies are required to confirm its synthesis, spectroscopic properties, and biological activity.

Q & A

Q. What are the key structural features of 1,6-dimethyl-1H-indazol-7-amine, and how do they influence its pharmacological potential?

The compound features an indazole core with methyl groups at positions 1 and 6, and an amine group at position 6. The methyl groups enhance lipophilicity and metabolic stability, while the amine group enables hydrogen bonding with biological targets like kinases or G-protein-coupled receptors. Substituent positions are critical: computational studies (e.g., SwissADME) predict oral bioavailability and blood-brain barrier penetration, but experimental validation via LogP measurements and cellular assays is required .

Q. What synthetic routes are reported for this compound, and what yields are achievable?

Synthesis typically involves cyclization of halogenated precursors (e.g., 2,6-dichlorobenzonitrile derivatives) under Pd-catalyzed coupling or thermal conditions. Yields range from 38% to 45% depending on the starting material and purification methods. For example, substituting bromine with methyl groups via Ullmann coupling has been reported, but optimization of reaction time and catalyst loading (e.g., CuI/1,10-phenanthroline) is necessary to improve efficiency .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

- NMR spectroscopy : Compare and chemical shifts with predicted values (e.g., δ 2.34 ppm for N-methyl groups).

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring R-factors < 5% .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., CHN, m/z 161.0954) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.

- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography.

- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile IC discrepancies across studies .

Q. What computational methods are effective for predicting the drug-likeness of this compound analogs?

- SwissADME : Evaluate Lipinski’s Rule of Five violations and bioavailability scores.

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR kinase) to prioritize analogs with optimal binding affinities (ΔG < -8 kcal/mol).

- ADMET Prediction : Use QSAR models to estimate toxicity profiles (e.g., hepatotoxicity via ProTox-II) .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst ratio (Pd(OAc)/XPhos) to identify robust parameters.

- In-line analytics : Monitor reactions via FTIR or HPLC-MS to detect intermediates (e.g., nitro-reduction byproducts).

- Flow chemistry : Improve heat transfer and reduce side reactions in continuous reactors .

Methodological Recommendations

- Crystallographic Refinement : Use SHELXL for high-resolution datasets to resolve methyl group disorder .

- Contradiction Analysis : Apply hierarchical clustering to group conflicting bioactivity data by experimental conditions .

- Scale-Up : Prioritize flow chemistry for reproducible, large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.